molecular formula C15H18OS B13087628 (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol

(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol

Cat. No.: B13087628
M. Wt: 246.4 g/mol
InChI Key: GGFFTUIQFCZTJB-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol is a compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of both a thiophene ring and a phenyl group in this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)thiophen-2-yl)magnesium bromide with benzaldehyde. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The Grignard reagent is prepared by reacting 4-(tert-butyl)thiophen-2-yl bromide with magnesium in dry ether. The resulting Grignard reagent is then added to benzaldehyde, followed by hydrolysis to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major product is (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanone.

    Reduction: The major product is this compound.

    Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Chemistry

In chemistry, (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both thiophene and phenyl groups in this compound makes it a candidate for such studies.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Thiophene-containing compounds have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, dyes, and polymers

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological molecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(tert-Butyl)phenyl)methanol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    (4-(tert-Butyl)thiophen-2-yl)methanol: Lacks the phenyl group, which may reduce its potential biological activity.

    (4-(tert-Butyl)thiophen-2-yl)(4-methoxyphenyl)methanol: Contains an additional methoxy group, which can alter its chemical and biological properties.

Uniqueness

The combination of a thiophene ring and a phenyl group in (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol makes it unique

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable building block in organic synthesis and a promising candidate for biological and medicinal research.

Properties

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

(4-tert-butylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C15H18OS/c1-15(2,3)12-9-13(17-10-12)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3

InChI Key

GGFFTUIQFCZTJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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